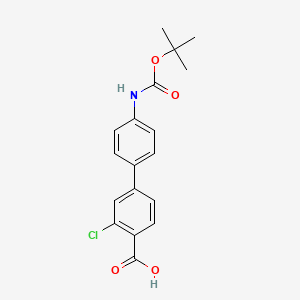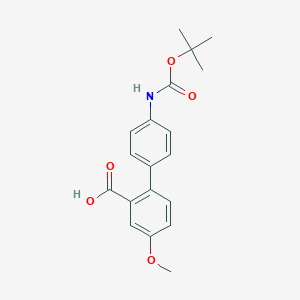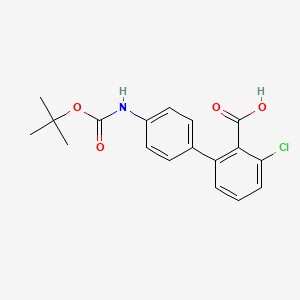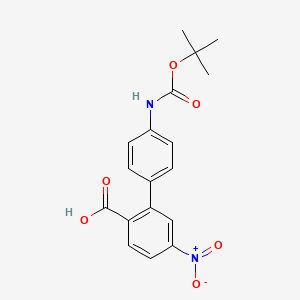
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (BOC-FBA) is an important organic building block used in the synthesis of a variety of compounds. It is a fluorinated benzoic acid derivative with a wide range of applications in research and development. BOC-FBA is a versatile reagent that can be used in a variety of organic synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. BOC-FBA is also used in the synthesis of fluorescent probes, dyes, and other reagents.
Wirkmechanismus
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% functions as a protecting group in the synthesis of peptides, peptidomimetics, and other bioconjugates. It can be used to protect amino acids, peptides, and other molecules from unwanted side reactions during the synthesis process. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% also functions as a linker group in the synthesis of peptides, peptidomimetics, and other bioconjugates, allowing the attachment of a variety of functional groups.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is a fluorinated benzoic acid derivative and is not known to have any direct biochemical or physiological effects. However, 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% can be used as a protecting group or linker group in the synthesis of peptides, peptidomimetics, and other bioconjugates, which may have biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is a versatile reagent with a wide range of applications in research and development. It is easy to use and can be stored for long periods of time without degradation. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also relatively inexpensive and can be used in a variety of organic synthesis processes. The main limitation of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is that it is not water soluble, which may limit its use in certain applications.
Zukünftige Richtungen
For 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% include the development of new synthetic methods, the development of new fluorescent probes and dyes, and the development of new bioconjugates. Additionally, new applications for 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% in the fields of pharmaceuticals, agrochemicals, and specialty chemicals are also possible. Finally, further research into the biochemical and physiological effects of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%-containing bioconjugates is needed.
Synthesemethoden
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including the direct reaction of 4-bromo-2-fluorobenzoic acid with methylamine in dichloromethane, the reaction of 4-bromo-2-fluorobenzoic acid with dimethylamine in dichloromethane, and the reaction of 4-bromo-2-fluorobenzoic acid with 2-aminoethanethiol in dichloromethane. The most common method is the reaction of 4-bromo-2-fluorobenzoic acid with methylamine in dichloromethane, which yields a 95% pure product.
Wissenschaftliche Forschungsanwendungen
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is an important reagent for organic synthesis and has been widely used in research and development. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also used in the synthesis of fluorescent probes, dyes, and other reagents. It is also used in the synthesis of peptides, peptidomimetics, and other bioconjugates. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also used as a protecting group in the synthesis of peptides, peptidomimetics, and other bioconjugates.
Eigenschaften
IUPAC Name |
2-fluoro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-9-7-11(8-10-12)13-5-4-6-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUGBMCLOUGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)

![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)
![4-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412731.png)